

# Comparative Performance of RIP2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



The landscape of RIP2 kinase inhibitors includes compounds with different modes of action and selectivity profiles. Below is a quantitative comparison of **GSK583** and other key inhibitors across biochemical and cellular assays.

## Table 1: Biochemical and Cellular Potency of RIP2 Kinase Inhibitors



| Inhibitor                    | Туре                          | RIPK2<br>Biochemica<br>I IC50 | Cellular<br>NOD2<br>Pathway<br>IC50<br>(Cytokine/R<br>eporter) | Cell Type <i>l</i><br>Assay   | Reference |
|------------------------------|-------------------------------|-------------------------------|----------------------------------------------------------------|-------------------------------|-----------|
| GSK583                       | Туре І                        | 5 nM (FP)                     | 8 nM (TNFα)                                                    | Primary<br>Human<br>Monocytes | [5][6]    |
| 237 nM<br>(TNFα)             | Human<br>Whole Blood          | [6][7]                        | _                                                              |                               |           |
| ~200 nM<br>(TNFα, IL-6)      | Human<br>CD/UC<br>Biopsy      | [5][7]                        |                                                                |                               |           |
| GSK2983559<br>(Prodrug of 5) | Туре І                        | 1.3 nM (FP)                   | 4 nM (IL-8)                                                    | HEK293-<br>NOD2               | [8][9]    |
| 13 nM<br>(TNFα)              | Primary<br>Human<br>Monocytes | [8][9]                        |                                                                |                               |           |
| Ponatinib                    | Type II                       | 6.7 nM                        | Potent<br>inhibition at<br>1-10 nM<br>(mRNA)                   | RAW264.7<br>Macrophages       | [8]       |
| Regorafenib                  | Type II                       | 41 nM                         | N/A                                                            | [8]                           |           |
| Sorafenib                    | Type II                       | 75 nM                         | N/A                                                            | [8]                           |           |
| WEHI-345                     | N/A                           | 130 nM                        | Potent<br>inhibition                                           | THP-1 cells                   | [7][8]    |
| Gefitinib                    | Non-selective                 | N/A                           | 51 nM (Tyr<br>Phosphorylati<br>on)                             | N/A                           | [8]       |



| CSLP37          | Туре І | 18 nM (ADP-<br>Glo) | Potent<br>(CXCL8)     | U2OS-NOD2 | [10]    |
|-----------------|--------|---------------------|-----------------------|-----------|---------|
| OD36            | N/A    | 5.3 nM              | Potent<br>(Cytokines) | BMDMs     | [8]     |
| OD38            | N/A    | 14.1 nM             | Potent<br>(Cytokines) | BMDMs     | [8]     |
| Compound<br>10w | Туре І | 0.6 nM              | 0.2 nM<br>(TNFα)      | BMDMs     | [8][11] |

N/A: Data not available from cited sources. FP: Fluorescence Polarization assay. BMDMs: Bone Marrow-Derived Macrophages. CD/UC: Crohn's Disease/Ulcerative Colitis.

A critical aspect of some RIPK2 inhibitors, including **GSK583**, is their ability to allosterically inhibit the crucial protein-protein interaction (PPI) between RIPK2 and the E3 ligase XIAP, which is required for downstream signaling.[12]

Table 2: Inhibition of RIPK2-XIAP Protein-Protein Interaction

| Inhibitor | RIPK2-XIAP<br>Interaction IC₅₀<br>(NanoBiT) | PPI Inhibitor? | Reference |
|-----------|---------------------------------------------|----------------|-----------|
| GSK583    | 26.22 nM                                    | Yes            | [12]      |
| GSK559    | No activity                                 | No             | [12]      |
| RIPK-IN-4 | No activity                                 | No             | [12]      |
| CSLP37    | 6.8 nM                                      | Yes            | [12]      |
| CSLP48    | 1894 nM                                     | Weak           | [12]      |

### Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and evaluation methods for these inhibitors.





Click to download full resolution via product page

Caption: The NOD2-RIPK2 signaling pathway leading to inflammatory cytokine production.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 3. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Comparative Performance of RIP2 Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603638#gsk583-versus-other-rip2-kinase-inhibitors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com